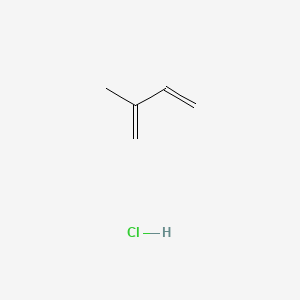

Isoprene monohydrochloride

Description

Isoprene monohydrochloride (C₅H₈Cl) is a hydrochlorinated derivative of isoprene (C₅H₈), a volatile organic compound widely used in polymer synthesis. Hydrochloride salts generally enhance solubility and stability, making them valuable in pharmaceuticals and industrial chemistry. Below, we compare this compound’s inferred characteristics with those of similar compounds, based on available evidence.

Properties

CAS No. |

51815-03-3 |

|---|---|

Molecular Formula |

C5H9Cl |

Molecular Weight |

104.58 g/mol |

IUPAC Name |

2-methylbuta-1,3-diene;hydrochloride |

InChI |

InChI=1S/C5H8.ClH/c1-4-5(2)3;/h4H,1-2H2,3H3;1H |

InChI Key |

DCCQEPFMJMZBQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C=C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoprene monohydrochloride can be synthesized through the chlorination of isoprene. The reaction typically involves the addition of hydrochloric acid to isoprene under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove impurities and unreacted starting materials.

Chemical Reactions Analysis

Example Reaction:

Stability and Reactivity

-

Thermal Degradation : Chlorinated alkenes like 3-chloro-3-methyl-1-butene may decompose at elevated temperatures (>150°C), releasing HCl and forming isoprene dimers or polyenes1.

-

Oxidation : Chlorinated derivatives of isoprene are susceptible to ozonolysis and epoxidation, similar to unmodified isoprene3.

Biological and Environmental Implications

-

Toxicity : Chlorinated isoprene derivatives may exhibit higher toxicity than isoprene itself, with potential carcinogenic effects (e.g., analogous to chloroprene)[^11].

-

Atmospheric Reactivity : If released, isoprene monohydrochloride could participate in secondary organic aerosol (SOA) formation via reactions with OH radicals or ozone4[^6].

Data Gaps and Research Needs

-

Experimental Validation : No direct studies on this compound were identified. Key parameters (e.g., rate constants, branching ratios) remain uncharacterized.

-

Theoretical Modeling : Computational studies (e.g., DFT or molecular dynamics) could predict reaction pathways and thermodynamic stability3.

Key Research Findings

-

Hydrogen Bonding : Chlorinated alkenes form weak complexes with water, influencing their atmospheric lifetime3.

-

Pharmacological Salts : While not directly related, hydrochloride salts of steroids (e.g., Galeterone HCl) demonstrate enhanced solubility and bioavailability, suggesting potential applications for isoprene derivatives5.

Scientific Research Applications

Isoprene monohydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: Research into its biological activity and potential as a bioactive compound is ongoing.

Industry: It is used in the production of synthetic rubber and other industrial materials.

Mechanism of Action

The mechanism by which isoprene monohydrochloride exerts its effects involves its interaction with various molecular targets. It can act as a precursor in synthetic pathways, leading to the formation of more complex molecules. The specific pathways and targets depend on the context in which it is used, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Chemical and Structural Properties

- Isoprene Monohydrochloride (Inferred): Likely a reactive organochloride with applications in specialty polymers or intermediates.

- Isoproterenol Hydrochloride (C₁₁H₁₇NO₃·HCl): A β-adrenergic agonist with a hydroxylated aromatic ring and secondary amine, used in bronchodilation .

- Iodine Monochloride (ICl): A diatomic interhalogen compound, utilized as a disinfectant and chemical intermediate. Exhibits strong oxidative and corrosive properties .

- Isoxsuprine Hydrochloride (C₁₈H₂₃NO₃·HCl): A vasodilator with a phenoxypropanolamine backbone, highlighting the role of hydrochlorides in enhancing bioavailability .

Table 1: Structural and Molecular Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.